molecular formula C4H6N2O3 B12322379 (2e)-2-(Nitromethylidene)-1,3-oxazolidine

(2e)-2-(Nitromethylidene)-1,3-oxazolidine

Cat. No.: B12322379
M. Wt: 130.10 g/mol
InChI Key: PDKGXWZFFGNNBN-ONEGZZNKSA-N
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Description

(2e)-2-(Nitromethylidene)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This specific compound is characterized by the presence of a nitromethylidene group attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-2-(Nitromethylidene)-1,3-oxazolidine typically involves the reaction of an appropriate oxazolidine precursor with a nitromethylidene reagent. One common method is the condensation reaction between 1,3-oxazolidine and nitromethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2e)-2-(Nitromethylidene)-1,3-oxazolidine undergoes several types of chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitromethylidene group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

(2e)-2-(Nitromethylidene)-1,3-oxazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2e)-2-(Nitromethylidene)-1,3-oxazolidine involves its interaction with specific molecular targets. The nitromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2e)-2-(Nitromethylidene)-1,3-thiazolidine: Similar structure but contains a sulfur atom instead of oxygen.

    (2e)-2-(Nitromethylidene)-1,3-dioxolane: Similar structure but contains two oxygen atoms in the ring.

    (2e)-2-(Nitromethylidene)-1,3-oxathiolane: Similar structure but contains both oxygen and sulfur atoms in the ring.

Uniqueness

(2e)-2-(Nitromethylidene)-1,3-oxazolidine is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

(2E)-2-(nitromethylidene)-1,3-oxazolidine

InChI

InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+

InChI Key

PDKGXWZFFGNNBN-ONEGZZNKSA-N

Isomeric SMILES

C1CO/C(=C/[N+](=O)[O-])/N1

Canonical SMILES

C1COC(=C[N+](=O)[O-])N1

Origin of Product

United States

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